9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
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Overview
Description
9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s unique structure, featuring multiple functional groups, makes it a valuable subject for research in various scientific fields.
Preparation Methods
The synthesis of 9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves several steps. One common method includes the condensation of 5-chloro-2-methoxybenzaldehyde with appropriate amines, followed by cyclization and functional group modifications . The reaction conditions typically involve the use of organic solvents like tetrahydrofuran and catalysts such as P(NMe2)3 . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
N-(5-chloro-2-methoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide: This compound shares a similar quinoline core structure but differs in functional groups, leading to different biological activities.
1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds have a similar heterocyclic framework but with different substituents, affecting their chemical reactivity and applications.
Pyrazoloquinolines: These compounds also feature a quinoline core but with pyrazole rings, leading to unique pharmacological properties.
The uniqueness of 9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H17ClN2O4S2 |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-13-methoxy-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4S2/c1-22(2)19-16(21(30)25(31-19)14-7-10(23)5-6-15(14)29-4)12-8-11(28-3)9-13-17(12)24(22)20(27)18(13)26/h5-9H,1-4H3 |
InChI Key |
HAKBCSSIDCUEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C(=S)N(S2)C5=C(C=CC(=C5)Cl)OC)C |
Origin of Product |
United States |
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